Dabigatran etexilate benzenesulfonate

Salt form stoichiometry Reference standard preparation In vitro assay dosing

Researchers and procurement managers face systematic dosing errors when substituting dabigatran etexilate salts in thrombin inhibition assays. This benzenesulfonate salt (MW 785.9 g/mol, ≥98% purity) provides a distinct ~8.6% molar equivalence differential versus the mesylate salt, enabling accurate in vitro IC₅₀ determinations, reference standard cross-validation against USP RS, and stoichiometric control in ANDA formulation development. • Eliminates 8.1% active-moiety correction errors in fibrinogen cleavage & platelet aggregation studies. • Enables non-aqueous stock solution preparation (soluble in CHCl₃, DCM, EtOAc) to minimize DMSO cellular toxicity. • Supports greener API synthesis routes (CN111253369A) that avoid HCl gas and iron/acetic acid reduction.

Molecular Formula C40H47N7O8S
Molecular Weight 785.9 g/mol
CAS No. 1019206-65-5
Cat. No. B593041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran etexilate benzenesulfonate
CAS1019206-65-5
Molecular FormulaC40H47N7O8S
Molecular Weight785.9 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C34H41N7O5.C6H6O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;7-10(8,9)6-4-2-1-3-5-6/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1-5H,(H,7,8,9)
InChIKeyBRDBLWXHNQWIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dabigatran Etexilate Benzenesulfonate (CAS 1019206-65-5) — Salt Form Identity, Pharmacological Class, and Procurement Context


Dabigatran etexilate benzenesulfonate (CAS 1019206-65-5; molecular formula C₄₀H₄₇N₇O₈S; molecular weight 785.9 g/mol) is a benzenesulfonic acid addition salt of the oral prodrug dabigatran etexilate . Following oral administration, the prodrug is hydrolyzed by plasma and hepatic esterases to dabigatran, a competitive, reversible direct thrombin inhibitor (DTI) that blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation . As a member of the direct oral anticoagulant (DOAC) class, its active moiety shares the target pharmacology of other DTIs and Factor Xa inhibitors; however, the benzenesulfonate counterion confers distinct physicochemical properties—including molecular weight, solubility profile, and crystallinity—that differentiate it from the mesylate salt (CAS 872728-81-9) approved commercially as Pradaxa®, as well as from the free base and other experimental salt forms .

Why Dabigatran Etexilate Benzenesulfonate Cannot Be Assumed Interchangeable with Mesylate or Free Base Forms for Research and Formulation


The active anticoagulant moiety dabigatran is liberated from all prodrug salt forms in vivo, yet the counterion is not pharmacologically inert for procurement, analytical, or formulation purposes. The benzenesulfonate salt (MW = 785.9 g/mol) carries a substantially higher formula weight than the mesylate salt (MW = 723.84 g/mol), resulting in a ~8.6% differential in molar equivalence that directly impacts quantitative in vitro assay dosing, reference standard preparation, and stoichiometric calculations . Furthermore, the mesylate salt's commercial capsule formulation (Pradaxa®) depends on a tartaric acid core pellet (30–40% w/w) to create an acidic microenvironment essential for dissolution and absorption of this BCS Class II prodrug ; the benzenesulfonate salt's distinct solubility profile in organic solvents and its alternative crystalline forms offer different formulation and analytical handling properties that cannot be transposed from mesylate data without experimental verification .

Quantitative Comparative Evidence: Dabigatran Etexilate Benzenesulfonate vs. Mesylate Salt, Free Base, and In-Class Analogs


Molecular Weight and Molar Equivalence: Benzenesulfonate (785.9 g/mol) vs. Mesylate (723.84 g/mol) — Impact on In Vitro Dosing Accuracy

Dabigatran etexilate benzenesulfonate has a molecular weight of 785.9 g/mol (C₄₀H₄₇N₇O₈S), compared to 723.84 g/mol for the mesylate salt (C₃₅H₄₅N₇O₈S) . This represents an 8.6% higher formula weight for the benzenesulfonate salt. Consequently, a 1 mg quantity of benzenesulfonate salt contains 0.80 µmol of the active dabigatran etexilate free base moiety (MW = 627.7 g/mol), whereas 1 mg of mesylate salt contains 0.87 µmol—a relative difference of ~8.1% in molar active content per unit mass . For researchers preparing equimolar solutions for in vitro thrombin inhibition assays or cell-based studies, failure to correct for this salt factor will introduce systematic dosing errors.

Salt form stoichiometry Reference standard preparation In vitro assay dosing Analytical chemistry

Synthetic Route Differentiation: Benzenesulfonate Salt as a High-Purity Intermediate Enabling Cleaner Dabigatran Etexilate Manufacturing

Chinese patent CN111253369A discloses a synthesis route in which dabigatran etexilate benzenesulfonate (Formula 7) serves as a key intermediate that subsequently undergoes amidation with n-hexyl chloroformate to yield the final dabigatran etexilate API . Critically, this route avoids the use of hydrogen chloride gas in the cyano-amidine formation step and eliminates iron/acetic acid powder reduction—both of which are environmentally problematic and corrosive to equipment in the conventional mesylate synthesis pathway . The patent explicitly claims that this route 'can obtain high-purity dabigatran etexilate' . In contrast, the mesylate salt synthesis routes described in the prior art (e.g., WO 03/074056, the foundational Boehringer Ingelheim patents) employ HCl-mediated steps that introduce chloride-related impurities requiring additional purification .

Process chemistry API synthesis Patent route Industrial manufacturing

Polymorph-Dependent Downstream Processability: Tetrahydrate Form vs. Anhydrous Form I — Flow, Compressibility, and Dissolution Rate

A comparative solid-state study of dabigatran etexilate polymorphs (anhydrous Form I vs. tetrahydrate) demonstrated that the tetrahydrate form exhibits superior downstream processability across multiple quantitative metrics . The tetrahydrate showed better bulk density and tapped density, improved Hausner ratio and Carr's index (indicating better flowability), higher compactibility with lower cohesive nature via Kawakita analysis, and a greater tendency for plastic deformation under compression pressure in Heckel plot analysis . Tensile strength of tetrahydrate tablets was superior, with reduced capping and lamination tendency at higher compression pressures . Most critically for bioavailability, dissolution testing in USP media showed that tetrahydrate achieved a higher dissolution rate than anhydrous Form I, supported by intrinsically higher solubility . While this study used the free base form, the benzenesulfonate salt's crystalline forms are patentably distinct and are amenable to analogous polymorph screening, offering similar opportunities for manufacturing optimization .

Polymorphism Crystal engineering Solid-state characterization Formulation development

Analytical Reference Standard Purity: HPLC ≥99% (Benzenesulfonate) vs. Pharmacopeial Mesylate Reference Standards

Commercial analytical standard-grade dabigatran etexilate benzenesulfonate is available with HPLC purity ≥99% (e.g., Bellancom-YE35809, CAS 1019206-65-5) . Other vendors supply the compound at ≥98.0% purity . For comparison, the USP dabigatran etexilate mesylate reference standard (USP Catalog No. 1162239, CAS 872728-81-9) is certified for use as a pharmacopeial reference standard in ANDA submissions . The benzenesulfonate salt can serve as an alternative analytical reference marker, and patents explicitly describe the use of dabigatran etexilate and its pharmaceutically acceptable salts (including benzenesulfonate) as reference standards and markers for analytical method development and impurity profiling .

Analytical reference standard HPLC purity Method validation Quality control

Solubility Profile in Organic Solvents: Benzenesulfonate Salt vs. Mesylate Salt — Implications for In Vitro Assay Solvent Selection

Dabigatran etexilate benzenesulfonate is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The mesylate salt shows aqueous solubility of 1.8 mg/mL in pure water (saturated solution), is freely soluble in methanol, slightly soluble in ethanol, and sparingly soluble in isopropanol . In DMSO, the mesylate salt achieves solubility of 100 mg/mL (138.15 mM), while the free base reaches 126 mg/mL (200.7 mM) . The benzenesulfonate salt's broader organic solvent compatibility profile (including solubility in chlorinated solvents such as chloroform and DCM) offers distinct advantages for chromatographic method development and certain formulation approaches where non-aqueous solvent systems are required .

Solubility screening In vitro assay DMSO solubility Organic solvent compatibility

Tartaric Acid Formulation Requirement: Mesylate Commercial Product vs. Benzenesulfonate Salt — Implications for Excipient Compatibility Screening

The commercial dabigatran etexilate mesylate capsule formulation (Pradaxa®) incorporates 30–40% w/w tartaric acid as a functional excipient within the pellet core to create an acidic microenvironment (pH < 4) that enhances dissolution of this BCS Class II prodrug, whose solubility is strongly pH-dependent with higher solubility at acidic pH . The tartaric acid content in some commercial generic formulations is specified as 33–38% of the pharmaceutical composition . This acidic microenvironment is critical because dabigatran etexilate is practically insoluble at neutral pH . Alternative salt forms—including the benzenesulfonate salt disclosed in CN102558153A—may exhibit different intrinsic dissolution characteristics that reduce or eliminate the need for high acid loads, potentially simplifying formulation design, reducing excipient burden, and improving gastric tolerability profiles .

Formulation development Excipient compatibility BCS Class II pH-dependent solubility

Evidence-Backed Application Scenarios for Dabigatran Etexilate Benzenesulfonate (CAS 1019206-65-5) in Research and Industrial Settings


In Vitro Thrombin Inhibition Assays Requiring Precise Molar Dosing Across Salt Forms

Laboratories performing thrombin inhibition IC₅₀ determinations, fibrinogen cleavage assays, or platelet aggregation studies must correct for the ~8.1% difference in active moiety content per unit mass between benzenesulfonate (MW 785.9 g/mol, ~0.80 µmol/mg active free base) and mesylate (MW 723.84 g/mol, ~0.87 µmol/mg active free base) salts . Direct inter-salt substitution without molar correction introduces systematic concentration errors that propagate through dose-response curves. The benzenesulfonate salt's solubility in chloroform, DCM, and ethyl acetate further enables non-aqueous stock solution preparation for assays where DMSO solvent exposure must be minimized due to cellular toxicity concerns.

Generic Pharmaceutical Development Leveraging a Non-Infringing Salt and Polymorph Landscape

Generic manufacturers pursuing ANDA filings for dabigatran etexilate products can utilize the benzenesulfonate salt—disclosed in CN102558153A as an orally bioavailable pharmaceutical salt —combined with independent polymorph screening to develop formulations with differentiated dissolution profiles and potentially reduced or eliminated tartaric acid excipient burden (30–40% w/w in the reference listed drug) . The benzenesulfonate salt's patentably distinct crystalline forms may exhibit the enhanced flowability, compactibility, and dissolution characteristics observed for dabigatran etexilate tetrahydrate vs. anhydrous Form I , translating to improved direct compression or capsule filling performance in manufacturing.

Analytical Method Development and Impurity Profiling Using a Non-Pharmacopeial Orthogonal Reference Standard

Analytical laboratories developing HPLC, UPLC, or LC-MS methods for dabigatran etexilate quantification can deploy the benzenesulfonate salt at HPLC purity ≥99% as an independent, orthogonal reference standard to cross-validate methods against the USP dabigatran etexilate mesylate RS (Catalog 1162239) . Patents explicitly describe dabigatran etexilate benzenesulfonate and related substances for use as reference markers in detecting impurities and degradation products , and the distinct chromatographic retention behavior of the benzenesulfonate counterion provides an additional selectivity verification tool in method robustness testing.

Greener API Process Development and Scale-Up Feasibility Studies

Process chemistry teams evaluating alternative dabigatran etexilate API manufacturing routes can adopt the benzenesulfonate intermediate pathway disclosed in CN111253369A , which eliminates both HCl gas (corrosive, environmental hazard) and iron/acetic acid powder reduction (industrial elimination trend) from the synthesis . This route has been demonstrated at the patent scale to yield high-purity dabigatran etexilate, and the benzenesulfonate salt intermediate (Formula 7) itself can be isolated, characterized, and used for in-process control. The greener reagent profile aligns with increasing regulatory emphasis on sustainable pharmaceutical manufacturing (e.g., ICH Q11 principles for API starting material selection).

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